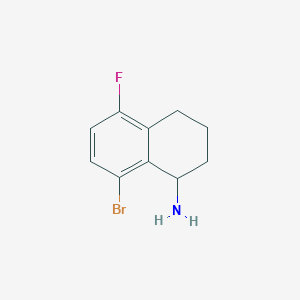

8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its tetracyclic structure and substituent positions. The numbering begins at the amine-bearing carbon (position 1), with bromine at position 8 and fluorine at position 5 on the partially saturated naphthalene system. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1337375-56-0 | |

| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{Br}\text{F}\text{N} $$ | |

| Molecular Weight | 244.11 g/mol | |

| IUPAC Name | This compound |

The compound’s halogenated structure distinguishes it from analogs such as 8-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1781677-37-9), highlighting the role of halogen size and electronegativity in modulating physicochemical properties.

Structural Features and Functional Group Analysis

The molecule comprises a tetrahydronaphthalene scaffold—a bicyclic system with one fully saturated cyclohexane ring fused to a partially unsaturated benzene ring. Critical structural elements include:

Halogen Substituents :

Primary Amine Group :

- The amine at position 1 participates in hydrogen bonding and serves as a site for derivatization, such as acylations or Schiff base formations.

The compound’s stereochemistry arises from the tetrahydronaphthalene ring, which adopts a chair-like conformation in the saturated portion. Nuclear Overhauser effect (NOE) studies of related tetralinamines suggest axial positioning of the amine group to minimize steric strain.

Historical Development and Discovery Timeline

The synthesis of this compound aligns with mid-2010s advancements in halogenated aminotetralin chemistry. While exact synthesis dates are unspecified in public records, its CAS registry (1337375-56-0) indicates registration after 2010, coinciding with increased interest in fluorinated pharmaceuticals. Early work on 8-substituted tetralinamines, such as 8-hydroxy-2-aminotetralins, demonstrated dopaminergic and serotonergic activities, prompting exploration of halogenated variants for improved receptor selectivity and pharmacokinetics.

Key milestones include:

- 2012 : Synthesis of 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1341214-45-6), a structurally related compound, highlighting methodological advances in regioselective halogenation.

- 2020s : Commercial availability of this compound from suppliers like BLD Pharm, reflecting scaled-up synthetic protocols.

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

8-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,9H,1-3,13H2 |

InChI Key |

SNCBUMMLJURAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a tetrahydronaphthalene precursor, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical profiles of tetrahydronaphthalen-amines are highly sensitive to substituent positions and halogen types. Below is a comparative analysis:

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Bromo vs.

- Positional Isomerism : Shifting bromo from position 8 to 6 (as in ) alters the molecule’s spatial orientation, impacting receptor interactions. For example, the 6-bromo-5-fluoro analog shows antineoplastic activity, whereas 8-bromo derivatives are explored for kinase inhibition .

- Dihalogenation : Dibromo analogs (e.g., 5,7-dibromo) exhibit reduced solubility but increased rigidity, which may limit bioavailability .

Biological Activity

8-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1270045-85-6) is a synthetic compound with notable potential in pharmacological applications. Its unique structure, characterized by a bromine and fluorine substitution on the naphthalene core, suggests diverse biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of halogen atoms (bromine and fluorine) is significant as they can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 244.11 g/mol |

| CAS Number | 1270045-85-6 |

| Formula | C10H11BrFN |

| Structure | Structure |

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : In vitro assays revealed IC50 values ranging from 1.61 µg/mL to 2.00 µg/mL against different cell lines, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects appears to involve:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2 and caspases .

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Gastric Cancer Cells : In a study involving AGS gastric cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic rates .

- Breast Cancer Models : Another investigation demonstrated that this compound could inhibit growth in breast cancer cell lines by disrupting mitochondrial function and promoting apoptosis .

Therapeutic Potential

Given its biological activity profile, this compound shows promise as a lead compound for developing new anticancer therapies. Further research is warranted to explore its efficacy in vivo and its potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.